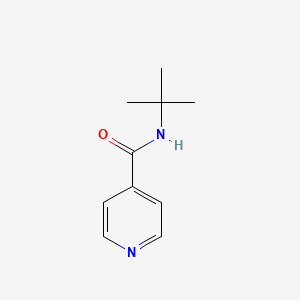

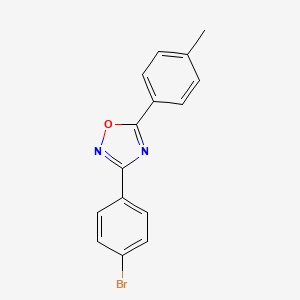

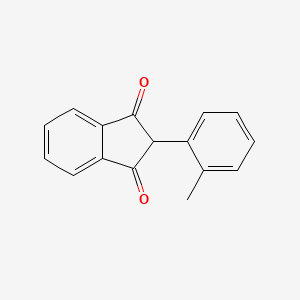

![molecular formula C13H18BrNO B1269704 N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine CAS No. 355815-73-5](/img/structure/B1269704.png)

N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine

説明

Synthesis Analysis

The synthesis of compounds closely related to N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine often involves multi-step chemical processes that include bromination, methoxylation, and the introduction of the cyclopentanamine moiety. While specific synthesis routes for N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine are not detailed in available literature, analogous processes can be inferred from related compounds. For instance, a method involves radiolabeling phenyl moieties with carbon-11, indicating a potential for use in positron emission tomography (PET) ligand development for neuroreceptor imaging (Christiaans et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds structurally similar to N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine has been explored through various analytical techniques, including X-ray crystallography and spectroscopic methods. These analyses reveal insights into the compound's conformation, molecular interactions, and the impact of substituents on its overall structure. For example, studies on Schiff bases related to the target compound have elucidated the effects of bromo and methoxy groups on molecular conformation and stability (Zhu & Qiu, 2011).

科学的研究の応用

PET Tracer for NR2B NMDA Receptors

A study by Christiaans et al. (2014) focused on the synthesis and evaluation of a compound structurally related to N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine as a PET tracer for NR2B subunit-containing NMDA receptors. This receptor plays a crucial role in learning and memory, and its overactivation is linked to neurodegenerative disorders like Alzheimer's disease. The study aimed to develop a ligand for positron emission tomography (PET) imaging of the NR2B binding site on the NMDA receptor.

Antiviral Activity of Bromophenol Derivatives

Zhao et al. (2004) conducted research on bromophenol derivatives from the red alga Rhodomela confervoides, which included compounds with structural similarities to N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine. These compounds were evaluated for their activity against various human cancer cell lines and microorganisms, although they were found to be inactive in these tests.

Synthesis and Analytical Characterizations

Another relevant study by Wallach et al. (2016) involved the synthesis and analytical characterizations of a range of N-alkyl-arylcyclohexylamines, similar to N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine. The study aimed to aid in the identification of new psychoactive substances and provided detailed analytical data for various compounds.

Neurotoxic Potential Evaluation

Zimmerman et al. (1986) investigated the neurotoxic potential of m-methoxy-MPTP, a compound structurally related to N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine. This study highlighted the importance of understanding the neurotoxic effects of such compounds, especially in relation to Parkinsonism.

Pharmaceutical Research

A study by Valente et al. (2012) focused on chemical manipulations of bis(bromo- and dibromo-phenol) compounds, closely related to N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine, to identify selective inhibitors for PR-SET7 and EZH2. This research has implications for cancer therapy, particularly in epigenetic applications.

特性

IUPAC Name |

N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO/c1-16-13-7-6-10(8-12(13)14)9-15-11-4-2-3-5-11/h6-8,11,15H,2-5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKMDVJNTWQQGOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC2CCCC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355133 | |

| Record name | N-[(3-Bromo-4-methoxyphenyl)methyl]cyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine | |

CAS RN |

355815-73-5 | |

| Record name | N-[(3-Bromo-4-methoxyphenyl)methyl]cyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

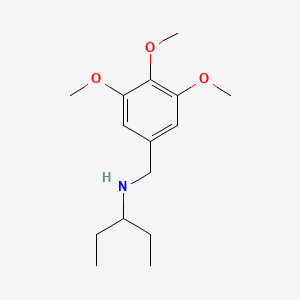

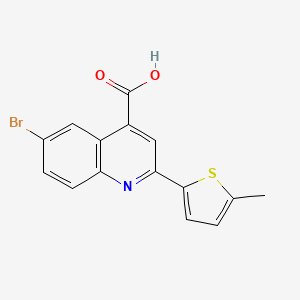

![3-Amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1269626.png)

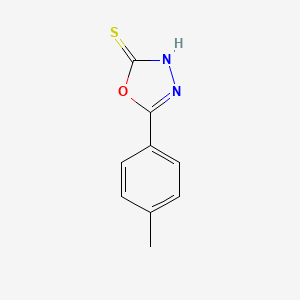

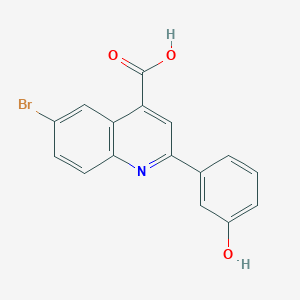

![[(2-Morpholin-4-yl-2-oxoethyl)thio]acetic acid](/img/structure/B1269632.png)

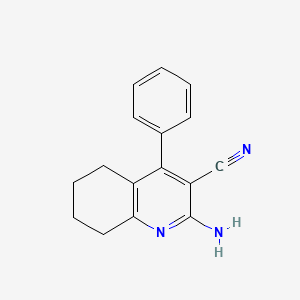

![3,5-bis[(4-fluorophenyl)methylene]-1-methyltetrahydro-4(1H)-pyridinone](/img/structure/B1269643.png)

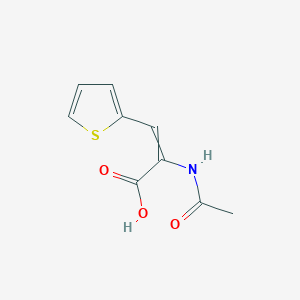

![6-(4-Bromophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B1269644.png)